

MU1700: A Technical Guide on Brain Penetrance and In Vivo Stability

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For Researchers, Scientists, and Drug Development Professionals

Introduction

MU1700 is a potent and highly selective chemical probe for Activin Receptor-Like Kinase 1 (ALK1) and ALK2.[1] As a dual ALK1/2 inhibitor, it plays a crucial role in the investigation of the Bone Morphogenetic Protein (BMP) signaling pathway, which is integral to various physiological and pathological processes.[1] A key attribute of MU1700 for neurological research and potential therapeutic applications in the central nervous system (CNS) is its high brain penetrance and favorable in vivo stability profile.[1][2] This technical guide provides an indepth overview of the available data on the brain penetrance and in vivo stability of MU1700, complete with detailed experimental protocols and visual representations of key pathways and workflows.

Quantitative Data Summary

The following tables summarize the key quantitative parameters related to the in vivo stability, cell permeability, and pharmacokinetic profile of **MU1700**.

Table 1: In Vitro Stability and Permeability of MU1700



Parameter	Species	System	Result	Reference
Metabolic Stability	Human	Liver Microsomes	Good	[1]
Metabolic Stability	Mouse	Liver Microsomes	Acceptable	[1]
Cell Membrane Permeability	Caco-2	Low (BA/AB Ratio: 0.6)	[1]	

Table 2: In Vivo Pharmacokinetic Profile of MU1700 in Mice

Parameter	Dose (Oral)	Value	Unit	Reference
Bioavailability	20 mg/kg	79	%	[2]
Clearance (IV)	-	30	ml/min/kg	[2]
Half-life (T1/2)	20 mg/kg	2.5	h	[2]
Maximum Plasma Concentration (Cmax)	20 mg/kg	3697	nM	[2]
Brain Concentration (Cbrain)	20 mg/kg	Remarkably High Accumulation	-	[1]

Signaling Pathway

MU1700 exerts its effects by inhibiting the ALK1 and ALK2 receptors, which are key components of the BMP signaling pathway. The following diagram illustrates the canonical BMP signaling pathway and the point of inhibition by **MU1700**.





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BMP signaling pathway and MU1700 inhibition.

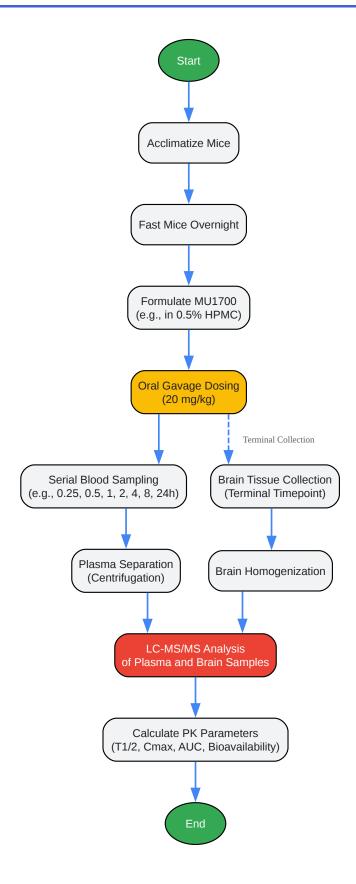
Experimental Protocols

The following sections provide detailed methodologies for the key experiments used to characterize the brain penetrance and in vivo stability of **MU1700**. These protocols are based on standard industry practices and the available information on **MU1700**.

In Vivo Pharmacokinetic Study in Mice

This protocol outlines the procedure for determining the pharmacokinetic profile of **MU1700** in mice following oral administration.





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Workflow for in vivo pharmacokinetic study.



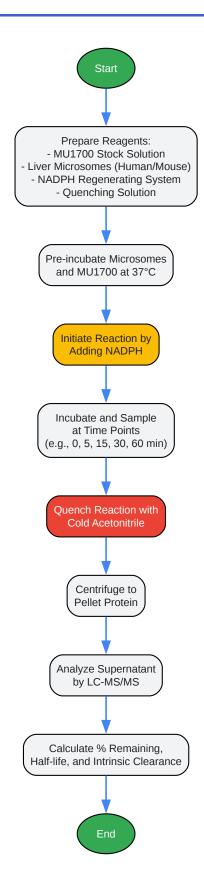
Methodology:

- Animal Model: Male CD-1 mice (or a similar strain), typically 8-10 weeks old, are used.
 Animals are acclimatized for at least one week before the experiment.
- Dosing: MU1700 is formulated in a suitable vehicle (e.g., 0.5% hydroxypropyl methylcellulose in water) for oral administration. A single dose of 20 mg/kg is administered via oral gavage. For intravenous administration to determine clearance and bioavailability, MU1700 would be dissolved in a vehicle suitable for injection (e.g., saline with a co-solvent) and administered via a tail vein.
- Blood Sampling: Blood samples (approximately 50-100 μL) are collected at predetermined time points (e.g., 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose) via a suitable method like submandibular or saphenous vein bleeding. Plasma is separated by centrifugation and stored at -80°C until analysis.
- Brain Tissue Collection: At a terminal time point (e.g., the time of expected Cmax or a later time point), animals are euthanized, and brains are collected. Brain tissue is rinsed, weighed, and homogenized in a suitable buffer.
- Sample Analysis: The concentration of MU1700 in plasma and brain homogenate is quantified using a validated Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) method.
- Data Analysis: Pharmacokinetic parameters such as half-life (T1/2), maximum concentration (Cmax), time to maximum concentration (Tmax), and area under the curve (AUC) are calculated using non-compartmental analysis software. Bioavailability is calculated by comparing the AUC from oral administration to that from intravenous administration. The brain-to-plasma concentration ratio is determined to assess brain penetrance.

In Vitro Microsomal Stability Assay

This assay assesses the metabolic stability of **MU1700** in the presence of liver microsomes, providing an indication of its susceptibility to Phase I metabolism.





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